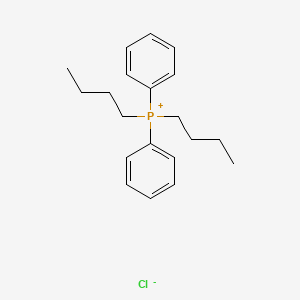

Dibutyl(diphenyl)phosphanium chloride

Description

Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemistry

Quaternary phosphonium salts (QPS), characterized by a central phosphorus atom bonded to four organic substituents, are a cornerstone of modern chemical research and application. researchgate.net Their permanently charged cationic nature, independent of pH, distinguishes them from primary, secondary, or tertiary phosphonium cations and imparts a unique set of properties that make them invaluable across diverse fields. noaa.gov

One of their most prominent roles is in catalysis . QPS are widely employed as phase-transfer catalysts (PTCs), which facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. noaa.govnbinno.com By shuttling reactants across the phase boundary, they significantly enhance reaction rates and yields, making previously impractical syntheses viable. nbinno.com Beyond PTCs, they also function as efficient Lewis acid organocatalysts in a variety of chemical transformations. researchgate.net

In the realm of organic synthesis , phosphonium salts are indispensable as precursors to Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones. wikipedia.org This foundational reaction is a staple in the construction of complex organic molecules.

The structural tunability of QPS allows for their design as ionic liquids (PILs) , which are salts with melting points below 100 °C. researchgate.netmdpi.com These PILs are valued for their negligible volatility, high thermal stability, and wide electrochemical windows, making them attractive as green solvents, electrolytes in batteries and supercapacitors, and media for nanoparticle synthesis. mdpi.comresearchgate.net Phosphonium-based ionic liquids are often noted for their superior thermal stability compared to their nitrogen-containing analogues. mdpi.com

Furthermore, the applications of QPS extend to materials science and biotechnology . They are used as flame retardants for textiles, corrosion inhibitors, disinfectants, and biocides. nbinno.comwikipedia.org Some QPS derivatives have been investigated for their biological relevance, including their ability to target mitochondria, opening avenues for targeted drug delivery and the development of novel therapeutics. nbinno.comnih.gov Their role as surfactants, antistatic agents, and agents for metal extraction further underscores their remarkable versatility. noaa.govnih.govresearchgate.net

Unique Structural Attributes and Reactivity Profile of Dibutyl(diphenyl)phosphanium Chloride

While extensive research exists on the broad class of quaternary phosphonium salts, detailed studies focusing specifically on this compound are less prevalent. However, its structural and reactive characteristics can be inferred from its molecular architecture and the well-established principles of phosphonium chemistry.

The core of the compound is the dibutyldiphenylphosphonium cation , [P(C₄H₉)₂(C₆H₅)₂]⁺, paired with a chloride anion (Cl⁻). The central phosphorus atom adopts a tetrahedral geometry, forming four covalent bonds with its organic substituents.

Key Structural Attributes:

Amphiphilic Nature: The cation possesses both nonpolar (lipophilic) and polar (ionic) characteristics. The two butyl chains and two phenyl rings provide significant lipophilicity, which enhances solubility in organic solvents and is crucial for its function in phase-transfer catalysis.

Steric and Electronic Effects: The phenyl groups are sterically bulky and can influence the accessibility of the phosphorus center. They also introduce electronic effects and the potential for π-π stacking interactions, which can impact the compound's behavior in solution and in the solid state.

Counter-ion: The chloride anion is a simple, non-coordinating inorganic anion that balances the positive charge of the phosphonium cation.

The reactivity of this compound is largely defined by the stability of the P-C bonds. As a quaternary salt, it is generally chemically inert and thermally stable. mdpi.com Its primary utility lies not in direct reaction but in its ability to act as a catalyst or a functional material.

Reactivity Profile:

Catalytic Activity: Its amphiphilic structure makes it a candidate for a phase-transfer catalyst, facilitating the transport of anions from an aqueous phase to an organic phase.

Electrochemical Stability: Like many phosphonium salts, it is expected to have a wide electrochemical window, making it potentially suitable for applications in electrochemistry where stability under varying potentials is required. researchgate.net

Thermal Stability: Phosphonium salts are known for their high thermal stability, a property that is advantageous for applications requiring elevated temperatures. mdpi.com

Below is a table summarizing the key properties of this compound.

| Property | Data |

| Chemical Formula | C₂₀H₂₈ClP |

| Molecular Weight | 334.87 g/mol |

| Cation Structure | Dibutyldiphenylphosphonium |

| Anion | Chloride |

| Central Atom Geometry | Tetrahedral |

| Key Functional Groups | Phenyl, Butyl |

Overview of Key Research Areas and Methodologies Pertaining to this compound

Based on the established applications of structurally similar quaternary phosphonium salts, several key research areas can be identified for this compound. These investigations would aim to characterize its specific properties and evaluate its performance in various applications.

Potential Research Areas:

Phase-Transfer Catalysis: A primary area of investigation would be its efficacy as a phase-transfer catalyst in a range of organic reactions, such as nucleophilic substitution (e.g., Williamson ether synthesis), alkylation, and oxidation reactions. Research would focus on comparing its catalytic activity to other established phosphonium and ammonium (B1175870) salts.

Ionic Liquid Development: Characterizing its physicochemical properties, including its melting point, viscosity, density, and thermal decomposition temperature, is essential to assess its potential as an ionic liquid. researchgate.net Subsequent research could explore its use as a solvent for organic reactions, in CO₂ capture, or as an electrolyte in electrochemical devices. mdpi.com

Nanomaterial Synthesis: Phosphonium salts can act as stabilizing agents for metal nanoparticles. mdpi.comresearchgate.net Research could explore the use of this compound to synthesize and stabilize nanoparticles (e.g., palladium, gold) and investigate the catalytic activity of these nanocomposites in reactions like cross-coupling. mdpi.com

Extraction and Separation: The lipophilic nature of the cation suggests potential applications in solvent extraction for separating metal ions from aqueous solutions or for other purification processes. researchgate.net

Methodologies for Investigation:

The study of a compound like this compound would involve a suite of standard chemical research methodologies:

Synthesis and Purification: The compound would likely be synthesized via the quaternization of a suitable phosphine (B1218219) precursor, such as butyldiphenylphosphine (B1617683) with butyl chloride, followed by purification techniques like recrystallization or column chromatography.

Structural Characterization: A combination of spectroscopic and analytical techniques would be employed for confirmation of its structure:

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for elucidating the molecular structure and confirming purity.

Mass Spectrometry (MS): Used to determine the exact mass of the cation and confirm the molecular formula.

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and packing arrangements.

Property Analysis:

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability and phase transition temperatures (melting/glass transition points).

Electrochemical Analysis: Cyclic voltammetry and other techniques can be used to measure the electrochemical window and conductivity, which are critical for ionic liquid applications. researchgate.net

Properties

CAS No. |

82867-58-1 |

|---|---|

Molecular Formula |

C20H28ClP |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

dibutyl(diphenyl)phosphanium;chloride |

InChI |

InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

WNHNEOOYOXZCTO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dibutyl Diphenyl Phosphanium Chloride

Established Synthesis Routes

Traditional methods for preparing phosphonium (B103445) salts typically involve a two-step sequence: the formation of a phosphonium salt with a readily available halide, followed by an anion exchange to generate the desired chloride salt.

The quaternization of phosphines is a foundational method for synthesizing phosphonium salts. This reaction involves the nucleophilic attack of a tertiary phosphine (B1218219) on an alkyl or aryl halide. For precursors to Dibutyl(diphenyl)phosphanium chloride, this is commonly achieved by reacting a suitable phosphine with an alkyl bromide. For instance, triphenylphosphine (B44618) can be reacted with n-butyl bromide to form butyltriphenylphosphonium bromide. google.com The synthesis is often carried out by heating the reactants, sometimes under reflux in a solvent like ethanol (B145695) or toluene. google.combiomedres.us Recent advancements have utilized microwave irradiation to accelerate this reaction, significantly reducing reaction times from hours to minutes while achieving high yields. biomedres.usbas.bg

The general reaction is as follows:

PPh₃ + C₄H₉Br → [Ph₃P(C₄H₉)]⁺Br⁻

This method is robust and can be applied to a wide range of phosphines and alkyl halides to generate the corresponding phosphonium bromide precursors.

Once the phosphonium bromide precursor is synthesized, the bromide anion can be replaced with a chloride anion through a halide exchange (metathesis) reaction. rsc.org This process is an equilibrium reaction and can be driven to completion by selecting appropriate reagents and conditions. rsc.org

Common methods for halide exchange include:

Reaction with Metal Salts: Treating the phosphonium bromide with a chloride salt, such as sodium chloride or silver chloride. The choice of salt depends on the solubility of the resulting metal bromide byproduct, which can facilitate purification.

Use of Ion-Exchange Resins: Passing a solution of the phosphonium bromide through an ion-exchange column loaded with chloride ions.

Gas-Phase Exchange: A continuous process where a mixture of an alkyl chloride and an alkyl bromide are reacted over a supported molten alkyl phosphonium salt catalyst. rsc.orgrsc.org This method allows for the conversion of the phosphonium bromide catalyst into the chloride form. rsc.org

These halide exchange reactions are fundamental for accessing phosphonium salts with specific counter-ions that may not be directly available through quaternization. google.com

Advanced Synthetic Strategies for Phosphonium Salts

Modern synthetic chemistry has introduced more sophisticated and versatile methods for the formation of phosphonium salts, often employing transition metal catalysis to achieve higher efficiency, broader substrate scope, and access to complex molecular architectures.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for synthesizing tetraarylphosphonium salts. researchgate.net This method allows for the efficient coupling of aryl iodides, bromides, chlorides, or triflates with triarylphosphines, such as triphenylphosphine. researchgate.net The reaction tolerates a wide variety of functional groups, including alcohols, amides, ketones, and amines, making it highly versatile for the synthesis of functionalized phosphonium salts. researchgate.net

This catalytic approach provides a direct route to phosphonium salts that might be difficult to access through traditional quaternization, particularly for less reactive aryl halides. sci-hub.sersc.org The reaction proceeds smoothly under relatively mild conditions, often at ambient temperature in a solvent like THF, with the aid of a nickel(II) catalyst and a suitable ligand. rsc.org

Table 1: Nickel-Catalyzed Synthesis of Tetraarylphosphonium Salts

| Aryl Halide/Triflate | Phosphine | Catalyst System | Yield |

|---|---|---|---|

| Aryl Iodide | Triphenylphosphine | Ni(II) catalyst, Ligand | High |

| Aryl Bromide | Triphenylphosphine | Ni(II) catalyst, Ligand | High |

| Aryl Chloride | Triphenylphosphine | Ni(II) catalyst, Ligand | Good to High |

| Aryl Triflate | Triphenylphosphine | Ni(II) catalyst, Ligand | Good to High |

Data synthesized from research on nickel-catalyzed phosphonium salt formation. researchgate.net

A significant advancement in phosphine ligand synthesis is the ability to directly modify existing tertiary phosphines through a formal substitution at the phosphorus center. ethz.chnih.gov This strategy involves an initial standard alkylation of a phosphine to form a phosphonium salt, followed by a selective, nickel-catalyzed dearylation process. ethz.chresearchgate.net This sequence enables the exchange of an aryl group on the phosphorus atom for an alkyl group, providing access to mixed alkyl-aryl phosphines that are often challenging to prepare using traditional methods. thieme-connect.com

The key benefits of this diversification strategy include:

Modular Access: It allows for the rapid generation of a library of phosphine ligands from a common precursor. chemrxiv.org

Broad Scope: A wide range of alkyl substituents can be introduced into both monophosphines and bisphosphines. nih.gov

One-Pot Procedure: The initial alkylation and subsequent dearylation steps can be performed in a single reaction vessel, streamlining the synthetic process. ethz.chnih.gov

The resulting phosphine products are often converted in-situ to air-stable borane (B79455) adducts for easier isolation and purification. rsc.org This methodology represents a powerful tool for fine-tuning the electronic and steric properties of phosphine ligands for applications in catalysis. nih.gov

An innovative route to phosphonium chloride salts involves the reaction of phosphines with functionalized amide derivatives. rsc.org For example, reacting various trialkyl- or triarylphosphines with 2-chloro-N-phenylacetamide in a solvent like acetonitrile (B52724) yields a series of phosphonium chloride ligand precursors. rsc.org

Reaction Scheme: R₃P + Cl-CH₂-C(O)NHPh → [R₃P-CH₂-C(O)NHPh]⁺Cl⁻

These phosphonium chlorides are versatile precursors that can be deprotonated with a base to generate anionic phosphonium ylide ligands. rsc.org These ylides are excellent, strongly electron-donating ligands for transition metals, with donor capacities that can exceed those of classical phosphines and even N-heterocyclic carbenes (NHCs). rsc.org This synthetic route provides access to a novel class of ligands whose electronic properties can be systematically tuned by varying the substituents on the phosphine. rsc.org The in-situ generation of related chlorophosphonium salts from phosphines and N-chlorinated reagents has also been explored as a method for amide bond formation. nih.govacs.org

Considerations in Synthetic Design for Tunable Properties

The functional characteristics of this compound can be intentionally modified through strategic synthetic design. By altering the substituents on the phosphorus atom or exchanging the counter-anion, the electronic and steric properties of the phosphonium salt can be fine-tuned for specific applications.

Steric Properties: The three-dimensional arrangement and size of the substituents around the phosphorus atom create steric hindrance, which influences the accessibility of the phosphorus center to other molecules. mdpi.comnih.gov The butyl groups provide a degree of flexibility, while the phenyl groups are more rigid and planar. The combined steric bulk of these groups can shield the phosphorus atom, affecting the salt's stability and reactivity. nih.govmdpi.com The concept of "tunable bulkiness" is a key consideration in the design of phosphonium salts for applications such as catalysis, where the steric environment can control the selectivity of a reaction. nih.govmdpi.com

The following interactive table summarizes the influence of the substituents in this compound:

| Substituent | Electronic Effect | Steric Influence | Impact on Phosphonium Center |

| Butyl Groups | Electron-donating (+I) | Flexible, contribute to steric bulk | Increases electron density, enhances lipophilicity |

| Phenyl Groups | Inductive (-I) and Resonance | Rigid, planar, contribute to steric hindrance | Modulates electrophilicity, creates a defined steric environment |

While the direct synthesis typically yields this compound, the chloride anion can be readily exchanged for other anions through a process called salt metathesis or double displacement. wikipedia.org This anion exchange is a powerful tool for modifying the properties of the phosphonium salt, such as its solubility, melting point, and stability. mdpi.comnih.gov

The general principle of salt metathesis involves reacting the phosphonium chloride with a salt containing the desired new anion, typically in a solvent where the starting materials are soluble but one of the products is not. wikipedia.orgresearchgate.net The formation of an insoluble precipitate, often an inorganic salt like silver chloride or an alkali metal halide, drives the reaction to completion. mdpi.comresearchgate.net

For example, to replace the chloride anion with a tetrafluoroborate (B81430) anion (BF₄⁻), this compound could be reacted with sodium tetrafluoroborate. mdpi.com The resulting sodium chloride is insoluble in many organic solvents and would precipitate, leaving the Dibutyl(diphenyl)phosphanium tetrafluoroborate in solution.

The choice of the counter-anion can have a significant impact on the salt's physical properties. For instance, exchanging chloride for a larger, more weakly coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) can lead to salts with lower melting points and increased solubility in non-polar organic solvents. nih.gov The nature of the counter-anion can also influence the photophysical properties of the phosphonium salt. rsc.org

The following interactive table illustrates potential counter-anion exchange reactions for this compound:

| Target Anion | Typical Metathesis Reagent | Insoluble Byproduct | Resulting Phosphonium Salt | Potential Property Modification |

| Tetrafluoroborate (BF₄⁻) | Sodium tetrafluoroborate (NaBF₄) | Sodium chloride (NaCl) | Dibutyl(diphenyl)phosphanium tetrafluoroborate | Altered solubility and thermal stability mdpi.com |

| Hexafluorophosphate (PF₆⁻) | Potassium hexafluorophosphate (KPF₆) | Potassium chloride (KCl) | Dibutyl(diphenyl)phosphanium hexafluorophosphate | Increased hydrophobicity and stability nih.gov |

| Bromide (Br⁻) | Silver bromide (AgBr) | Silver chloride (AgCl) | Dibutyl(diphenyl)phosphanium bromide | Modified crystal lattice energy |

| Iodide (I⁻) | Sodium iodide (NaI) | Sodium chloride (NaCl) | Dibutyl(diphenyl)phosphanium iodide | Changes in nucleophilicity and photophysical properties rsc.org |

Reactivity and Reaction Pathways of Dibutyl Diphenyl Phosphanium Chloride

Fundamental Reaction Types

The reactivity of Dibutyl(diphenyl)phosphanium chloride is characterized by several fundamental reaction types that involve both the phosphonium (B103445) cation and the chloride anion. These reactions are central to its application in organic synthesis and materials science.

While the phosphonium moiety is the more conspicuous part of the salt, the chloride anion also plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions. The chloride ion, although often considered a moderate nucleophile in comparison to bromide or iodide, can participate in substitution reactions under specific conditions. khanacademy.org

One significant pathway, particularly evident during thermal processes, involves an intramolecular nucleophilic attack. In the molten state, the chloride anion can attack one of the carbon atoms of the alkyl (butyl) or aryl (phenyl) groups attached to the phosphorus center. uchile.cl For this compound, the attack would preferentially occur at the butyl group's α-carbon, as it is a more favorable electrophilic site for an SN2 reaction compared to the sp²-hybridized carbon of the phenyl ring. This internal substitution reaction leads to the formation of butyl chloride and a neutral dibutylphenylphosphine or butyldiphenylphosphine (B1617683) molecule, depending on which group is displaced.

Externally, phosphonium chlorides can serve as a source of chloride ions for various nucleophilic substitution reactions. acsgcipr.org In a solution with a suitable electrophile, such as an alkyl tosylate or another alkyl halide with a better leaving group (e.g., iodide), the chloride from this compound can displace the leaving group. The large, non-coordinating phosphonium cation helps to solubilize the chloride anion in organic solvents, enhancing its nucleophilic potential compared to inorganic salts like NaCl.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Description | Reactants | Products |

| Intramolecular SN2 | Chloride anion attacks an alkyl group on the same phosphonium cation, typically under thermal conditions. | This compound (molten) | Butyl chloride + Butyldiphenylphosphine |

| Intermolecular SN2 | Chloride anion acts as a nucleophile, displacing a leaving group (LG) from an external electrophile (R-LG). | This compound + R-LG | Dibutyl(diphenyl)phosphanium LG + R-Cl |

The thermal stability and decomposition pathways of quaternary phosphonium salts like this compound are of significant interest for their application at elevated temperatures, for instance as phase-transfer catalysts or ionic liquids. Decomposition typically initiates at temperatures ranging from 190°C to 230°C. acs.orgresearchgate.net The exact pathway is influenced by the structure of the substituents on the phosphorus atom.

For alkyl-substituted phosphonium salts, two primary degradation pathways are recognized: acs.orgresearchgate.net

β-Elimination (Hofmann Elimination): This pathway involves the abstraction of a proton from the β-carbon of one of the butyl groups by the chloride anion acting as a base. This results in the formation of an alkene (1-butene), hydrogen chloride (HCl), and butyldiphenylphosphine.

Nucleophilic Displacement (SN2): As described previously, the chloride anion can act as a nucleophile, attacking the α-carbon of a butyl group to yield butyl chloride and butyldiphenylphosphine. uchile.cl

Another possible decomposition route involves nucleophilic displacement at the phosphorus center itself [SN(P)], where a nucleophile attacks the phosphorus atom, leading to the cleavage of a P-C bond. acs.orgresearchgate.net The final composition of degradation products can be complex and is also affected by experimental conditions such as pressure and the presence of other chemical species. For instance, the presence of metal chlorides can increase the thermal stability of the phosphonium salt by coordinating with the chloride anions, reducing their basicity and nucleophilicity. rsc.org

Table 2: Major Thermal Decomposition Pathways

| Pathway | Description | Key Products |

| β-Elimination | Abstraction of a β-hydrogen by the chloride anion. | 1-Butene, Butyldiphenylphosphine, HCl |

| Nucleophilic Displacement | Nucleophilic attack of the chloride anion on an α-carbon of a butyl group. | Butyl chloride, Butyldiphenylphosphine |

| Reductive Elimination | For aryl-substituted phosphoniums, this can lead to the formation of benzene (B151609) and other products. | Benzene, Dibutylphenylphosphine |

Coordination Chemistry of the Phosphonium Cation

Quaternary phosphonium cations like dibutyl(diphenyl)phosphanium are generally considered to be weakly coordinating. Unlike neutral phosphines, the phosphorus center is tetracoordinate and bears a formal positive charge, making it a poor electron-pair donor for forming classical coordinate covalent bonds with transition metals.

However, the influence of the phosphonium cation in reactions involving transition metals is not negligible. It often acts as a counterion in a catalyst system, and its properties can significantly affect the catalyst's performance. acs.org The nature of the counterion can influence the solubility, stability, and reactivity of the active transition metal complex. For example, in a catalytic cycle, the phosphonium cation can facilitate the ligand exchange step by influencing the lability of other ligands, such as chloride, on the metal center. acs.org

Acid-Base Chemistry and Ylide Formation

One of the most significant aspects of the chemistry of this compound is its ability to act as a Brønsted-Lowry acid, enabling the formation of a phosphonium ylide. The hydrogen atoms on the α-carbons (the carbon atoms directly attached to the phosphorus) of the butyl groups are rendered acidic due to the strong electron-withdrawing inductive effect of the adjacent positively charged phosphonium center. libretexts.org

The formation of the ylide is achieved by treating the phosphonium salt with a strong base. The base abstracts a proton from one of the α-carbons, leading to the formation of a carbanion adjacent to the phosphonium cation. This resulting neutral, zwitterionic species is known as a phosphonium ylide or phosphorane. libretexts.org

Reaction: (C₆H₅)₂P⁺(C₄H₉)₂ Cl⁻ + Base → (C₆H₅)₂P⁺(C₄H₉)-CH⁻(C₃H₇) + Base-H⁺ + Cl⁻

The strength of the base required depends on the substituents on the phosphonium salt. For simple alkyl-substituted phosphonium salts like this compound, a very strong base such as n-butyllithium (BuLi) or sodium amide (NaNH₂) is typically necessary for efficient deprotonation. libretexts.org

The resulting ylide is a powerful nucleophile at the carbanionic center and is a key intermediate in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes and ketones.

Specific Mechanistic Investigations of Phosphinic Chlorides

Kinetics and Mechanisms of Nucleophilic Substitution (General Phosphinic Chlorides)

Nucleophilic substitution at the tetrahedral phosphorus center of phosphinic chlorides, R₂P(O)Cl, is a cornerstone of organophosphorus chemistry. These reactions generally proceed via one of two primary mechanistic pathways: a single-step concerted (Sₙ2(P)) mechanism or a multi-step stepwise mechanism involving a pentacoordinate intermediate. sapub.orgdifferencebetween.comwikipedia.org The preferred pathway is dictated by several factors, including the electronic and steric properties of the substituents on the phosphorus atom, the nature of the nucleophile, and the solvent. sapub.orgresearchgate.net

In contrast, the stepwise mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate, which subsequently breaks down in a rate-determining step to form the final products. psiberg.comsapub.org A change from a concerted to a stepwise mechanism can be induced by modifying the reactants. For instance, the pyridinolysis of diphenylthiophosphinic chloride shows a mechanistic shift. koreascience.krresearchgate.net For less basic pyridines, the reaction follows a concerted Sₙ2(P) pathway. However, for more basic pyridines, the mechanism transitions to a stepwise process, as evidenced by biphasic (concave upwards) Hammett and Brønsted plots. koreascience.krresearchgate.netsapub.org

Deuterium Kinetic Isotope Effects (DKIEs) serve as a powerful tool for distinguishing between these mechanistic pathways, particularly concerning the direction of nucleophilic attack. researchgate.netrsc.org

Secondary inverse DKIEs (kₖ/kₖ < 1) are often indicative of a concerted Sₙ2 mechanism involving a backside attack. This is observed in the anilinolysis of phosphinic chlorides with small ligands, such as bis(N,N-dimethylamino) phosphinic chloride (kₖ/kₖ = 0.69-0.96). kchem.org The pyridinolysis of diphenylphosphinic chloride also shows an apparent secondary inverse DKIE. koreascience.krresearchgate.net

Primary normal DKIEs (kₖ/kₖ > 1) suggest a mechanism involving a frontside attack, where a proton transfer from the nucleophile is involved in the rate-determining step, often through a hydrogen-bonded, four-center type of transition state. sapub.orgrsc.org This is observed in the anilinolysis of phosphinic chlorides bearing bulky substituents. sapub.org

The steric hindrance of the ligands attached to the phosphorus atom plays a crucial role in determining the reaction pathway and the direction of nucleophilic attack. As the size of the ligands increases, a shift from secondary inverse DKIEs to primary normal DKIEs is observed, indicating a change from a backside to a frontside attack mechanism. sapub.org

| Phosphinic Chloride | Nucleophile | Mechanism Type | Key Kinetic Evidence | Reference |

|---|---|---|---|---|

| Diphenylphosphinic chloride | Pyridine | Concerted Sₙ2(P) (Backside Attack) | Linear Brønsted plot (βx = 0.68), Secondary inverse DKIE (kₖ/kₖ < 1) | koreascience.krresearchgate.net |

| Diphenylthiophosphinic chloride | Pyridine | Mechanistic Crossover | Biphasic Hammett/Brønsted plots; Concerted for weak nucleophiles, Stepwise for strong nucleophiles | koreascience.krresearchgate.netsapub.org |

| Bis(N,N-dimethylamino) phosphinic chloride | Aniline | Concerted Sₙ2(P) (Backside Attack) | Secondary inverse DKIEs (kₖ/kₖ = 0.69–0.96) | kchem.org |

| Dicyclohexyl phosphinic chloride | Aniline | Concerted (Frontside Attack) | Primary normal DKIEs (kₖ/kₖ = 1.62–2.10) | sapub.org |

Redox Cycling in Phosphorus-Mediated Processes

Phosphorus can exist in a range of oxidation states, from +5 in phosphates and their derivatives down to -3 in phosphine (B1218219). The interconversion between these states is a key feature of the global phosphorus cycle. While P(V) is the most abundant and stable form in the contemporary aerobic environment, reduced phosphorus species such as phosphites (P(III)) and phosphonates play significant roles in various metabolic pathways. rsc.org

In some synthetic applications, redox processes involving phosphinic acid derivatives have been observed. For example, the synthesis of polymer-supported phosphinic acids using ferric chloride as a catalyst can involve a redox mechanism. In this process, the phosphinic acid ligand is oxidized to a phosphonic acid, demonstrating that P(V) species can be generated from lower oxidation states under specific catalytic conditions.

Biological systems have evolved sophisticated enzymatic machinery to catalyze phosphorus redox transformations. These processes are vital for organisms that inhabit phosphorus-limited environments, allowing them to utilize reduced P sources.

Assimilatory Phosphite (B83602) Oxidation (APO) : Many microorganisms possess enzymes, such as phosphite dehydrogenase, that can oxidize phosphite (P(III)) to phosphate (B84403) (P(V)), thereby incorporating it into cellular biomass.

Phosphonate (B1237965) Metabolism : The breakdown of phosphonates, which contain stable carbon-phosphorus bonds, is another critical biological process. Enzymes like C-P lyases are capable of cleaving the C-P bond, a reaction that is mechanistically complex and can be considered part of the broader phosphorus redox cycle. nih.gov

While phosphinic chlorides themselves are not typically viewed as participants in redox cycling, their synthesis often starts from precursors with phosphorus in a lower oxidation state (e.g., P(III) compounds). Moreover, the phosphinic acids derived from them can be precursors for other phosphorus compounds through redox transformations. For instance, aminoalkyl-H-phosphinic acids can be oxidized to form the corresponding phosphonic acids. rsc.org

| Oxidation State | Compound Class | Example | Role in Redox Cycle |

|---|---|---|---|

| +5 | Phosphate / Phosphonate / Phosphinate | H₃PO₄ / RPO(OH)₂ / R₂PO(OH) | Most stable and common form; product of oxidation. |

| +3 | Phosphite / Phosphonite | H₃PO₃ / RP(OH)₂ | Intermediate in redox cycling; can be oxidized to P(V). |

| +1 | Hypophosphite / Phosphinite | H₃PO₂ / R₂POH | Reduced form; can be a precursor in synthesis. |

| -3 | Phosphine | PH₃ | Most reduced form; found in anaerobic environments. |

PO-R Bond Cleavage Studies in Phosphite and Phosphonate Systems

While the primary reaction of phosphinic chlorides involves the cleavage of the P-Cl bond, the resulting products, such as phosphinate esters (R₂P(O)OR'), contain a P-O-R linkage. The stability and cleavage of this bond are of significant interest and have been extensively studied, particularly in the analogous phosphite and phosphonate systems. nih.govresearchgate.net These cleavage reactions are crucial for the deprotection of phosphorus-containing acids and for understanding their metabolic pathways. researchgate.netnih.gov

The hydrolysis of phosphinates and phosphonates can proceed through different mechanisms, primarily depending on whether the cleavage occurs at the P-O bond or the O-R (C-O) bond. The reaction conditions, especially pH, play a decisive role in determining the pathway. nih.gov

Under acidic conditions, two major routes for the hydrolysis of phosphinate esters are recognized: nih.gov

Aₐc2 Mechanism : This is a bimolecular acyl-oxygen cleavage pathway where a water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the cleavage of the P-O bond .

Aₐl1 Mechanism : This is a unimolecular alkyl-oxygen cleavage pathway. It does not involve water in the rate-determining step and leads to the cleavage of the C-O bond . This pathway is less common but has been observed in the hydrolysis of certain methyl esters. nih.gov

For example, studies on the hydrolysis of methyl dialkylphosphinates and p-nitrophenyl diphenylphosphinate (B8688654) under various acid concentrations have helped to elucidate these mechanistic details. nih.gov

Beyond hydrolysis, specific reagents can be employed to achieve selective dealkylation of phosphorus esters. The McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by solvolysis, is a widely used and mild method for converting phosphonate esters into their corresponding phosphonic acids. beilstein-journals.org This method proceeds via the cleavage of the C-O bond. Trifluoroacetic acid is also effective for the dealkylation of tert-butyl phosphonates. nih.gov

| Condition / Reagent | System | Mechanism | Bond Cleaved | Reference |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | Phosphinate Esters | Aₐc2 | P-O | nih.gov |

| Acid-catalyzed hydrolysis | Methyl Phosphinate Esters | Aₐl1 (less common) | C-O | nih.gov |

| Bromotrimethylsilane (BTMS) | Phosphonate Esters | McKenna Reaction | C-O | beilstein-journals.org |

| Concentrated HCl | Phosphonate Esters | Hydrolysis | C-O | nih.gov |

| Trifluoroacetic acid (TFA) | tert-Butyl Phosphonates | Dealkylation | C-O | nih.gov |

Advanced Characterization and Spectroscopic Analysis in Dibutyl Diphenyl Phosphanium Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of phosphonium (B103445) salts, providing detailed information about the proton, carbon, and phosphorus environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. For a compound like Dibutyl(diphenyl)phosphanium chloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the butyl chains.

The aromatic protons typically appear in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The protons on the butyl chains would appear in the upfield region (δ 1-3 ppm). The protons on the carbon alpha to the phosphorus atom are expected to show coupling to the phosphorus nucleus, resulting in a characteristic splitting pattern.

Representative ¹H NMR Data for Analogous Compounds:

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| Tetraphenylphosphonium chloride | CDCl₃ | 7.64 (dd, J = 12.9, 7.6 Hz, 8H), 7.81 (dt, J = 7.8, 3.5 Hz, 8H), 7.90-7.94 (m, 4H) | Phenyl protons |

| Tetrabutylphosphonium chloride | DMSO-d₆ | 0.92 (t, 12H), 1.40 (m, 16H), 2.15 (m, 8H) | Butyl protons (-CH₃, -CH₂-, -CH₂-P) |

| Benzyltriphenylphosphonium chloride | CDCl₃ | 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz) | Phenyl and benzyl (B1604629) protons |

This table presents data from analogous compounds to illustrate expected chemical shifts.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for analyzing the chemical environment of the phosphorus atom. Since ³¹P has a natural abundance of 100%, this technique is both sensitive and informative. For quaternary phosphonium salts like this compound, a single sharp signal is expected in the ³¹P{¹H} NMR spectrum (proton-decoupled). The chemical shift of this signal is indicative of the electronic environment around the phosphorus nucleus.

Representative ³¹P NMR Data for Analogous Compounds:

| Compound | Solvent | Chemical Shift (δ ppm) |

| Tetraphenylphosphonium chloride | CDCl₃ | 23.8 |

| Benzyltriphenylphosphonium chloride | CDCl₃ | 23.8 (s) |

This table presents data from analogous compounds to illustrate expected chemical shifts.

The chemical shift for this compound is expected to be in a similar range, influenced by the electronic effects of both the butyl and phenyl substituents.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbons of the phenyl rings and the butyl chains. The carbons directly bonded to the phosphorus atom will exhibit coupling, resulting in doublets.

Representative ¹³C NMR Data for Analogous Compounds:

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| Tetraphenylphosphonium chloride | CDCl₃ | 117.5 (d, J = 89.5 Hz), 130.9 (d, J = 12.9 Hz), 134.5 (d, J = 10.3 Hz), 135.8 (d, J = 3.0 Hz) | Phenyl carbons |

| Tetrabutylphosphonium chloride | DMSO-d₆ | 13.3, 22.9, 23.5, 17.6 | Butyl carbons |

| Benzyltriphenylphosphonium chloride | CDCl₃ | 118.5 (d, J=85.8 Hz), 127.1 (d, J=12.5 Hz), 128.8 (d, J=5.5 Hz), 130.4 (d, J=12.5 Hz), 130.5 (d, J=5.4 Hz), 133.7 (d, J=10.2 Hz), 135.2 (d, J=2.8 Hz) | Phenyl and benzyl carbons |

This table presents data from analogous compounds to illustrate expected chemical shifts and coupling constants.

While not directly applicable to this compound itself, specialized NMR techniques are crucial for characterizing related systems where the phosphonium salt is paired with a heteroatom-containing anion. For instance, if the chloride anion were replaced with a tetrafluoroborate (B81430) anion, ¹¹B NMR would be essential for confirming the structure and purity of the anionic component. Similarly, in systems involving silicon-containing moieties, ²⁹Si NMR would provide valuable structural information. Based on available literature, specific applications of these techniques to this compound have not been reported.

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For phosphonium salts, which are already ionic, techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically employed.

The mass spectrum of this compound would be expected to show a prominent peak corresponding to the intact cation [P(C₄H₉)₂(C₆H₅)₂]⁺. The fragmentation pattern would likely involve the loss of the butyl and phenyl substituents. Common fragmentation pathways for phosphonium salts include the loss of an entire substituent group as a radical, or the elimination of an alkene from an alkyl chain. The relative abundance of the fragment ions can provide insights into the stability of the different bonds to the phosphorus atom.

Expected Fragmentation Pattern for Dibutyl(diphenyl)phosphanium Cation:

| m/z | Ion Structure | Fragmentation Pathway |

| 299 | [P(C₄H₉)₂(C₆H₅)₂]⁺ | Molecular Cation |

| 242 | [P(C₄H₉)(C₆H₅)₂]⁺ | Loss of a butyl radical (•C₄H₉) |

| 222 | [P(C₄H₉)₂(C₆H₅)]⁺ | Loss of a phenyl radical (•C₆H₅) |

| 185 | [P(C₆H₅)₂]⁺ | Loss of two butyl radicals |

| 165 | [P(C₄H₉)(C₆H₅)]⁺ | Loss of a butyl and a phenyl radical |

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry of phosphonium salts.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. For this compound, a single-crystal X-ray structure would reveal the tetrahedral geometry around the central phosphorus atom.

Single-Crystal X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to construct a model of the electron density, which in turn reveals the exact positions of atoms, bond lengths, and bond angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. Key structural parameters that would be determined include:

The tetrahedral geometry around the central phosphorus atom.

Precise bond lengths for the P-C(butyl) and P-C(phenyl) bonds.

The bond angles around the phosphorus center, such as C-P-C angles.

The conformation of the butyl chains and the orientation of the phenyl rings.

The position of the chloride counter-ion relative to the phosphonium cation and any intermolecular interactions, such as hydrogen bonding, that may be present.

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound. However, analysis of similar phosphonium salts, such as (4-methylbenzyl)(triphenyl)phosphonium chloride, reveals detailed insights into P–C bond lengths and tetrahedral angles, which would be expected to be analogous in the target compound.

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and represents the type of data that would be obtained from a single-crystal X-ray analysis. Actual values are not available in the literature.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| P-C (phenyl) Bond Length | ~1.80 Å |

| P-C (butyl) Bond Length | ~1.82 Å |

| C-P-C Bond Angles | 107-112° |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. latech.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid.

The primary applications of PXRD in the study of this compound would include:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a standard pattern (if one were available).

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Lattice Parameter Refinement: While less precise than single-crystal methods, PXRD can be used to determine the unit cell dimensions of the crystal lattice. latech.edu

As with single-crystal data, specific, publicly available powder X-ray diffraction patterns for this compound could not be located.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of molecular bonds.

For this compound, the FTIR spectrum would be expected to show a combination of absorption bands characteristic of its constituent parts: the butyl groups, the phenyl groups, and the phosphonium center. Key expected vibrational modes would include:

C-H stretching vibrations from the alkyl chains of the butyl groups, typically in the 2850-3000 cm⁻¹ region.

Aromatic C-H stretching vibrations from the phenyl rings, usually found just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations within the phenyl rings, appearing in the 1450-1600 cm⁻¹ range.

P-C stretching vibrations , which are characteristic of the phosphonium core. The P-C (aryl) and P-C (alkyl) stretches would likely appear in the fingerprint region (below 1400 cm⁻¹). For instance, P+-C vibration peaks for similar phosphonium species have been observed at 1436 and 1107 cm⁻¹. researchgate.net

No specific experimental FTIR spectrum for this compound is available in the searched literature.

Table 2: Expected FTIR Absorption Bands for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Butyl (CH₂, CH₃) | C-H Stretch | 2850 - 3000 |

| Phenyl | C-H Stretch | 3000 - 3100 |

| Phenyl | C=C Stretch | 1450 - 1600 |

| Phosphonium | P-C Stretch | Fingerprint Region (<1400) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between different energy levels within a molecule. The technique is particularly sensitive to molecules with conjugated π-systems.

In this compound, the primary chromophore is the diphenylphosphanium moiety. The phenyl rings contain π-electrons that can be excited to higher energy orbitals. The UV-Vis spectrum would be expected to show absorption bands characteristic of the benzene (B151609) rings, likely below 300 nm. The positions and intensities of these bands can be influenced by the substitution on the phosphorus atom.

A literature search did not yield a specific UV-Vis absorption spectrum for this compound. For comparison, studies on other aromatic compounds show characteristic absorptions in the UV region. science-softcon.de

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It involves scattering monochromatic light (from a laser) off a sample and detecting the inelastically scattered photons. The energy shifts of these photons correspond to the vibrational modes of the molecule. While FTIR is based on the change in dipole moment, Raman activity depends on a change in polarizability.

A Raman spectrum of this compound would provide information on:

Symmetric vibrations that may be weak or absent in the FTIR spectrum.

Vibrations of the P-C bonds, providing further insight into the phosphonium core.

Characteristic "ring breathing" modes of the phenyl groups.

Specific Raman spectral data for this compound are not available in the reviewed scientific literature. However, studies on related compounds like dibutyl phthalate (B1215562) have utilized Raman spectroscopy to identify characteristic vibrational peaks. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of a compound—its ability to be oxidized or reduced. These methods involve applying a potential to an electrode in a solution of the substance and measuring the resulting current.

For an ionic compound like this compound, electrochemical analysis could be used to determine its electrochemical stability window. This is the range of potentials over which the compound is neither oxidized nor reduced. This is a critical parameter for applications in areas like electrochemistry and as ionic liquids. The phosphonium cation itself can be electrochemically reduced at negative potentials. The exact potential would depend on the solvent, electrode material, and the specific structure of the cation.

No specific electrochemical studies or cyclic voltammetry data for this compound were found in the surveyed literature.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry is a potent electrochemical technique utilized to investigate the redox behavior of chemical species. In the context of this compound, this method provides insights into the stability of the phosphonium cation and its electrochemical breakdown pathways. While specific studies on this compound are not extensively documented in publicly accessible literature, the redox behavior can be inferred from studies on analogous quaternary phosphonium salts.

The electrochemical reduction of phosphonium cations typically occurs at highly negative potentials, indicating their general stability towards reduction. The process involves the transfer of an electron to the phosphonium cation, leading to the formation of a transient phosphoranyl radical. This radical can then undergo further reactions, such as cleavage of a phosphorus-carbon bond to yield a tertiary phosphine (B1218219) and an alkyl or aryl radical.

For this compound, the expected reduction process would involve the formation of dibutyl(diphenyl)phosphoranyl radical. The potential at which this reduction occurs would be influenced by the nature of the substituents on the phosphorus atom. The presence of both alkyl (butyl) and aryl (phenyl) groups would affect the electron density at the phosphorus center and, consequently, its reduction potential.

A hypothetical cyclic voltammogram for this compound would likely exhibit an irreversible reduction peak corresponding to the cleavage of a P-C bond. The irreversibility arises from the rapid follow-up chemical reactions of the initially formed radical species. The exact peak potential would be dependent on experimental conditions such as the solvent, supporting electrolyte, and electrode material.

Microscopic and Surface Analysis Methods

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. In the analysis of this compound, which typically exists as a crystalline or powdered solid, SEM can reveal important information about its particle size, shape, and surface texture.

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Energy Dispersive Spectroscopy (EDS), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. EDS analysis of this compound would be expected to confirm the presence of phosphorus (P), carbon (C), and chlorine (Cl). The relative atomic percentages of these elements can be quantified, providing a verification of the compound's elemental composition.

This technique is particularly useful for assessing the purity of the sample. For instance, the absence of unexpected elemental peaks would indicate a high level of purity. Conversely, the presence of elements other than P, C, and Cl could suggest the presence of impurities from starting materials or side reactions during synthesis. EDS can also be used to map the elemental distribution across the surface of the sample, which can be valuable for identifying any heterogeneity in the material.

Table 1: Expected Elemental Composition from EDS Analysis of this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Phosphorus | P | Yes |

| Chlorine | Cl | Yes |

| Oxygen | O | Possible (surface contamination/adsorption) |

| Other | - | Should be absent in a pure sample |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability and decomposition profile of compounds like this compound.

While a specific TGA thermogram for this compound is not widely published, the thermal decomposition of phosphonium halides, in general, follows predictable pathways. The decomposition temperature is influenced by the nature of the organic substituents and the halide anion. For this compound, the thermal decomposition would likely proceed via a nucleophilic attack of the chloride anion on one of the carbon atoms attached to the phosphorus center.

The expected decomposition products would be a tertiary phosphine and an alkyl or aryl halide. Given the presence of both butyl and phenyl groups, the decomposition could potentially yield a mixture of products, including dibutylphenylphosphine and chlorobenzene, or butyldiphenylphosphine (B1617683) and chlorobutane. The relative yields of these products would depend on the relative stability of the potential transition states.

A typical TGA curve for a phosphonium salt would show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the decomposition temperature is reached. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The shape of the TGA curve can also provide information about the number of decomposition steps.

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | < 1% | Loss of adsorbed moisture/solvent |

| 200 - 350 | > 95% | Decomposition of the phosphonium salt |

| > 350 | - | Residual mass (if any) |

Kinetic Studies and Reaction Monitoring Techniques (e.g., Electron Spin Resonance for Polymerization Kinetics)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons (free radicals). While this compound itself is a diamagnetic species and therefore ESR-inactive, this technique can be invaluable for studying reactions in which this compound is involved, particularly in the context of polymerization kinetics.

Phosphonium salts can act as initiators or co-initiators in certain polymerization reactions, especially those proceeding via a radical mechanism. If this compound were to be used in a system where free radicals are generated, ESR could be employed to monitor the kinetics of the polymerization.

For example, if the phosphonium salt were to initiate polymerization through a process that generates free radicals, ESR could be used to:

Identify the radical species: The ESR spectrum provides a unique "fingerprint" of the radical, allowing for its identification.

Quantify the radical concentration: The intensity of the ESR signal is proportional to the concentration of the radical species, enabling the determination of reaction rates.

Study the reaction mechanism: By observing the appearance and disappearance of different radical species over time, insights into the polymerization mechanism can be gained.

While there is no specific literature detailing the use of this compound in ESR-monitored polymerization, the principles of the technique would apply if it were used in such a context. The ability of ESR to provide real-time information on radical concentrations makes it a powerful tool for understanding the kinetics of complex reaction systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the optimized geometry and electronic landscape of phosphonium (B103445) salts. While specific studies on Dibutyl(diphenyl)phosphanium chloride are not extensively documented, a wealth of research on analogous phosphonium cations provides a strong basis for understanding its fundamental properties. research-nexus.netresearchgate.net

Calculations on similar phosphonium cations reveal a tetrahedral geometry around the central phosphorus atom. For this compound, this would entail the phosphorus atom being bonded to two butyl chains and two phenyl rings. The bond lengths and angles are influenced by the steric hindrance and electronic nature of these substituents. It is anticipated that the P-C(butyl) bond lengths would be slightly longer than the P-C(phenyl) bond lengths due to the differing hybridization of the carbon atoms.

The electronic properties, such as the distribution of charge and the nature of the molecular orbitals, are also elucidated through these calculations. The positive charge in the phosphonium cation is not solely localized on the phosphorus atom but is distributed across the entire molecule, with a significant partial positive charge on the phosphorus and adjacent carbon atoms. The chloride anion exists as a counter-ion to this cationic structure.

Table 1: Representative Calculated Structural Parameters for Phosphonium Cations

| Parameter | Typical Value |

| P-C Bond Length (Å) | 1.78 - 1.85 |

| C-P-C Bond Angle (°) | 107 - 112 |

Note: The values presented are representative and derived from computational studies on various phosphonium salts. Actual values for this compound may vary.

Molecular Modeling of Interactions (e.g., Ligand-Metal, Compound-Polymer)

Molecular modeling techniques, including molecular dynamics (MD) and docking simulations, are instrumental in understanding the non-covalent interactions of this compound with other molecules, such as metal centers or polymer chains. Although not a ligand in the traditional sense for metal coordination due to the filled valence shell of the phosphorus atom, the corresponding phosphine (B1218219), dibutylphenylphosphine, is a well-known ligand in organometallic chemistry. tcichemicals.comdalalinstitute.com Computational studies on metal-phosphine complexes provide insights into the nature of the metal-ligand bond, which is characterized by σ-donation from the phosphorus lone pair to the metal and potential π-back-donation from the metal to the σ* orbitals of the P-C bonds. dalalinstitute.com

In the context of compound-polymer interactions, molecular modeling can predict how this compound might disperse within a polymer matrix. These simulations can model the intermolecular forces, such as van der Waals interactions and electrostatic interactions, between the phosphonium salt and the polymer chains. This is particularly relevant in applications where phosphonium salts are used as flame retardants or phase-transfer catalysts in polymeric systems.

Mechanistic Predictions and Validation through Computational Approaches

Computational chemistry plays a crucial role in predicting and validating reaction mechanisms involving phosphonium salts. For instance, in the Wittig reaction, where phosphonium ylides are key intermediates, computational studies can elucidate the energetics of the reaction pathway, including the formation of the oxaphosphetane intermediate and its subsequent decomposition to an alkene and a phosphine oxide. le.ac.uk

For reactions where this compound might act as a catalyst, such as in certain phase-transfer catalysis applications, computational models can help to understand the catalytic cycle. dntb.gov.ua This includes modeling the interaction of the phosphonium cation with the reactants and the transition states involved in the reaction. A postulated mechanism for phosphonium salt mediated carbonyl activation, for example, involves the formation of a trigonal-bipyramidal intermediate, the stability and feasibility of which can be assessed through computational methods. researchgate.net

Table 2: Computationally Investigated Reaction Steps in Phosphonium Salt Chemistry

| Reaction Step | Computational Insight |

| Ylide Formation | Energetics of deprotonation of the phosphonium salt. |

| Oxaphosphetane Formation | Transition state analysis of the [2+2] cycloaddition. |

| Alkene Formation | Energy profile for the decomposition of the oxaphosphetane. |

Note: This table illustrates the types of insights gained from computational studies of reactions involving phosphonium species.

Theoretical Analysis of Reactivity and Selectivity in Chemical Transformations

Theoretical analysis of the electronic structure of phosphine ligands, which are precursors to phosphonium salts, provides a framework for understanding their reactivity and the selectivity they impart in catalytic reactions. The electronic properties of phosphines are often described by their σ-donor and π-acceptor capabilities. dalalinstitute.com Trialkylphosphines are generally strong σ-donors, while triarylphosphines have better π-acceptor properties. Dibutylphenylphosphine, the precursor to the cation of this compound, would have intermediate properties.

Computational methods can quantify these electronic effects, for example, by calculating the Tolman electronic parameter (TEP) or by analyzing the energy levels of the frontier molecular orbitals. These parameters correlate with the reactivity of the corresponding metal complexes in catalytic cycles, influencing rates of oxidative addition and reductive elimination. tcichemicals.com Furthermore, the steric bulk of the phosphine ligand, often quantified by the cone angle, is another critical factor that can be calculated and has a significant impact on selectivity in catalysis. While this compound itself is not a ligand, the understanding of its parent phosphine's reactivity is crucial for contexts where it might be formed in situ or be part of a catalytic system.

Future Research Directions and Emerging Trends

Advancements in Sustainable and Green Chemical Processes Utilizing Dibutyl(diphenyl)phosphanium Chloride Derivatives

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. researchgate.netresearchgate.net Derivatives of this compound are poised to play a significant role in this transition, primarily through their application as phase-transfer catalysts (PTCs) and as components of ionic liquids (ILs). jgu.edu.inrsc.orgeurekaselect.com Phase-transfer catalysis is recognized as a powerful green chemistry method for organic synthesis. rsc.org The use of phosphonium (B103445) salts in this context facilitates reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents and reducing energy consumption. rsc.orgeurekaselect.combenthamdirect.com

Future research will likely focus on creating recyclable, polymer-supported versions of Dibutyl(diphenyl)phosphanium catalysts. alfachemic.com Immobilizing the phosphonium salt onto a solid support allows for easy separation from the reaction mixture by simple filtration, enabling catalyst reuse, which reduces costs and minimizes chemical waste. alfachemic.com Furthermore, the development of phosphonium-based deep eutectic ionic liquids highlights a potential for scalable, green chemistry applications. jgu.edu.indntb.gov.ua These solvents are non-volatile, often biodegradable, and can be fine-tuned by selecting appropriate cation-anion pairs to dissolve a wide variety of reactants, making them attractive alternatives to traditional volatile organic compounds (VOCs). eurekaselect.combenthamdirect.com The synthesis of π-conjugated phosphonium salts using visible-light irradiation and air as an oxidant represents another green approach, showcasing high atomic economy and transition-metal-free conditions. chemrxiv.org

Table 1: Comparison of Green Chemistry Approaches Using Phosphonium Salt Derivatives

| Approach | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| Phase-Transfer Catalysis | Facilitates reactions between reactants in separate, immiscible phases (e.g., solid-liquid, liquid-liquid). | Reduces or eliminates the need for organic solvents, milder reaction conditions, increased reaction rates. | Development of highly active and selective chiral phosphonium salt catalysts for asymmetric synthesis. rsc.orgalfachemic.com |

| Ionic Liquids (ILs) | Use as non-volatile, tunable solvents. Physical properties can be adjusted by altering cation-anion pairs. eurekaselect.combenthamdirect.com | Low vapor pressure, high thermal stability, potential for recyclability, can enhance reaction selectivity. eurekaselect.comresearchgate.net | Designing task-specific ILs for targeted applications; investigating ecotoxicity and biodegradability. eurekaselect.com |

| Polymer-Supported Catalysts | Covalently bonding the phosphonium cation to a solid polymer backbone. | Ease of separation and recovery from reaction mixtures, enhanced catalyst stability, potential for use in continuous flow reactors. alfachemic.com | Optimizing linker chemistry and polymer support for maximum activity and longevity. |

| Visible-Light Photocatalysis | Utilizing light as an energy source for synthesizing phosphonium salts or driving reactions. chemrxiv.org | Use of renewable energy, mild reaction conditions, high atom economy, often avoids transition metals. chemrxiv.orgnih.gov | Expanding the scope of reactions and developing more efficient photocatalytic systems. researchgate.net |

Rational Design of this compound Derivatives for Enhanced Performance

The performance of a phosphonium salt in catalysis and materials science is intrinsically linked to its molecular structure. nih.govrsc.org Rational design, which involves the systematic modification of a molecule to achieve a desired function, is a key trend for enhancing the efficacy of this compound derivatives. mdpi.comresearchgate.net By strategically altering the alkyl (butyl) and aryl (phenyl) substituents on the phosphorus atom, researchers can fine-tune both the steric and electronic properties of the cation. nih.gov

For catalytic applications, increasing the steric bulk around the phosphorus center can create a more defined chiral pocket, leading to higher enantioselectivity in asymmetric reactions. chinesechemsoc.org For instance, replacing the phenyl groups with larger biaryl groups can lead to highly effective catalysts for challenging cross-coupling reactions. researchgate.net The electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. rsc.org This tuning influences the Lewis acidity of the phosphorus center and the strength of ion-pairing interactions, which are crucial for catalytic activity. researchgate.netnortheastern.edu Bifunctional catalysts, where a secondary functional group (like a hydroxyl or amino group) is incorporated into the phosphonium salt structure, represent another avenue of rational design. rsc.org This approach can create synergistic effects, leading to enhanced reactivity and selectivity, as demonstrated in the fixation of CO2 with epoxides. rsc.org

Exploration of Novel Catalytic Transformations and Reaction Modes

While phosphonium salts are well-established in reactions like Wittig, Appel, and phase-transfer catalysis, future research is aimed at uncovering entirely new catalytic applications. jgu.edu.indntb.gov.uaresearchgate.net Derivatives of this compound are being explored as versatile Lewis acid organocatalysts for a range of carbon-carbon bond-forming reactions, including Mannich, Strecker, and Friedel-Crafts reactions. researchgate.netnortheastern.edu

A significant area of growth is in asymmetric catalysis, where chiral phosphonium salts are used to synthesize enantiomerically enriched molecules. rsc.orgchinesechemsoc.orgnih.gov The development of peptide-phosphonium salt (PPS) catalysts, which combine the structural control of peptide scaffolds with the catalytic activity of the phosphonium cation, is a particularly promising bio-inspired approach. nih.gov These catalysts can create a defined chiral environment through hydrogen bonding and electrostatic interactions, enabling high stereoselectivity in various annulation and cycloaddition reactions. nih.govresearchgate.net

Furthermore, the direct catalytic transformation of white phosphorus (P4) into valuable organophosphorus compounds using photoredox catalysis opens a new frontier. nih.govresearchgate.net This approach bypasses traditional, hazardous multi-step syntheses that rely on chlorine gas. nih.gov Future work could adapt such methodologies to functionalize pre-existing phosphines, leading to novel Dibutyl(diphenyl)phosphanium derivatives. There is also growing interest in using phosphonium salts to mediate challenging cross-coupling reactions, which are fundamental transformations in organic synthesis for creating C-C, C-N, and C-O bonds. mdpi.comnih.govnih.govsigmaaldrich.com

Table 2: Emerging Catalytic Applications for Phosphonium Salts

| Catalytic Transformation | Description | Potential Advantages |

|---|---|---|

| Asymmetric Annulations | Construction of chiral heterocyclic rings through cycloaddition reactions. nih.gov | High stereocontrol, access to complex and biologically active scaffolds. researchgate.net |

| Lewis Acid Catalysis | Activation of substrates through the electrophilic phosphorus center for C-C bond formation. northeastern.edu | Metal-free conditions, broad substrate scope for reactions like Friedel-Crafts and Mannich. researchgate.net |

| C-O Bond Activation | Mediating reactions such as deoxyamination of alcohols and deoxyamidation of carboxylic acids. iu.edu | Provides alternatives to traditional coupling agents, often with better atom economy. iu.edu |

| Cross-Coupling Reactions | Serving as ligands or catalysts in reactions like Suzuki, Stille, and Heck couplings. mdpi.comnih.gov | Can provide enhanced stability and activity for palladium catalysts, especially for challenging substrates like aryl chlorides. nih.gov |

| Direct P4 Functionalization | Catalytic conversion of elemental white phosphorus into organophosphorus compounds. nih.gov | More sustainable and direct route to key phosphorus compounds, avoiding hazardous reagents. nih.gov |

Development of Advanced Functional Materials with Tunable Properties

The incorporation of the Dibutyl(diphenyl)phosphanium cation into macromolecular structures is a rapidly emerging field for creating advanced functional materials. acs.org Phosphonium-based polymerized ionic liquids (PILs) are of particular interest. mdpi.com These materials combine the unique properties of ionic liquids, such as high ion conductivity and thermal stability, with the processability of polymers. researchgate.netmdpi.com Compared to their more common nitrogen-based ammonium (B1175870) analogues, phosphonium-based PILs often exhibit superior thermal stability, with decomposition temperatures sometimes over 100 °C higher. mdpi.comrsc.orgworktribe.com

This enhanced stability makes them promising candidates for applications in demanding environments, such as solid-state electrolytes in lithium-ion batteries, where they could improve safety by being non-volatile and flame retardant. mdpi.com The properties of these materials are highly tunable; for example, PILs with more flexible polymer backbones generally exhibit better ionic conductivity. mdpi.com Other applications for phosphonium-containing polymers include gene delivery vectors, where they can show improved efficiency and lower cytotoxicity compared to ammonium-based systems, and as antimicrobial agents. rsc.orgworktribe.com Future research will focus on synthesizing novel phosphonium-containing monomers and polymers and establishing clear structure-property relationships to tailor materials for specific applications like ion exchange membranes, biocides, and advanced polyelectrolytes. acs.orgworktribe.com

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of new catalysts and materials based on this compound, researchers are increasingly adopting a synergistic approach that combines experimental synthesis and testing with computational modeling. researchgate.net Techniques like Density Functional Theory (DFT) calculations are becoming indispensable for elucidating complex reaction mechanisms and understanding the subtle non-covalent interactions that govern catalytic activity and stereoselectivity. researchgate.netresearchgate.net

For example, computational studies have been used to reveal the intricate "sandwich" reaction model in cooperative catalysis involving a phosphonium salt and a metal, where multiple weak-bond interactions are responsible for the observed outcome. researchgate.netnih.gov These insights allow for the rational design of next-generation catalysts with improved performance. nih.gov By predicting the properties of hypothetical Dibutyl(diphenyl)phosphanium derivatives before undertaking their synthesis, computational chemistry can guide experimental efforts, saving significant time and resources. This integrated strategy is crucial for tackling complex challenges, such as designing catalysts for previously elusive transformations or creating functional materials with precisely tailored properties. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for dibutyl(diphenyl)phosphanium chloride to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves quaternization of tributylphosphine with diphenylchlorophosphine under inert conditions. Key parameters include maintaining anhydrous solvents (e.g., dichloromethane), controlled stoichiometric ratios (1:1 molar ratio of phosphine to alkyl halide), and reaction temperatures between 40–60°C to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical, with purity verified by P NMR (sharp singlet at δ 20–25 ppm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- P NMR : Confirms the phosphonium cation structure, with shifts typically in the range of δ 20–25 ppm.

- FT-IR : Identifies P–C stretching vibrations (~1100 cm) and absence of residual phosphine peaks.

- ESI-MS : Validates molecular ion peaks ([M–Cl]) and isotopic patterns.

- Elemental Analysis : Ensures stoichiometric C, H, and P content (±0.3% tolerance). Cross-contamination risks during sample preparation can be mitigated by adhering to protocols for plate sealing and tip replacement during dilutions .

Q. What parameters are critical for maintaining stability when using this compound in solvent systems?

- Methodological Answer : Stability is influenced by:

- Moisture Control : Use gloveboxes or Schlenk techniques to prevent hydrolysis.

- Temperature : Limit exposure to >100°C unless in ionic liquid formulations, where phosphonium salts exhibit superior thermal stability compared to ammonium analogs .

- Light Sensitivity : Store in amber vials to avoid photodegradation.

Advanced Research Questions

Q. How does this compound enhance transition metal catalysis in ionic liquid systems compared to traditional solvents?

- Methodological Answer : As a phosphonium-based ionic liquid (IL), it enables biphasic catalysis, where the catalyst remains in the IL phase while products partition into an organic phase. This facilitates catalyst recycling (>90% recovery in some cases) and improves reaction rates due to the IL’s high polarity and ionic strength. For example, in Heck coupling reactions, turnover numbers (TONs) increase by 30–50% compared to DMF-based systems. Researchers should monitor phase behavior using cloud-point measurements and optimize IL/organic solvent ratios .

Q. What experimental approaches assess the thermal stability of this compound under high-temperature catalysis?

- Methodological Answer :

- TGA/DSC : Measure decomposition onset temperatures (typically >250°C for phosphonium ILs).

- Long-Term Stability Tests : Heat the compound at 150°C for 24–72 hours under nitrogen, followed by P NMR to detect degradation products (e.g., phosphine oxides).

- Catalytic Activity Retention : Compare reaction yields before and after thermal stress in model reactions like Suzuki-Miyaura couplings .

Q. Can this compound be functionalized with metal chlorides for novel ionic liquids, and what are the implications?

- Methodological Answer : Yes, combining it with metal chlorides (e.g., CuCl, ZnCl) forms Lewis acidic ILs. Methodology includes:

- Melt Synthesis : Heating equimolar mixtures of phosphonium chloride and metal chloride at 80–100°C until homogenization.